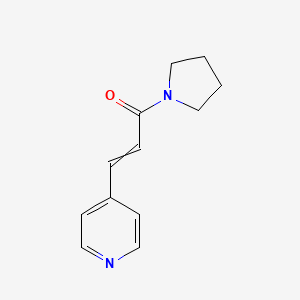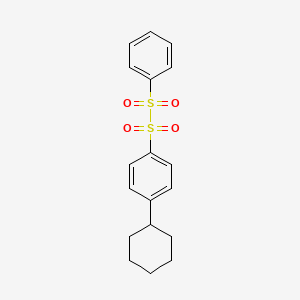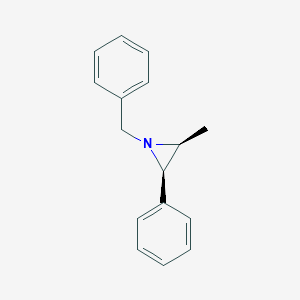![molecular formula C12H22S7 B14244583 [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol CAS No. 342813-90-5](/img/structure/B14244583.png)
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol is a complex organosulfur compound with the molecular formula C₁₂H₂₂S₇ This compound is characterized by its unique structure, which includes multiple sulfur atoms and a dithiane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol typically involves the reaction of 1,4-dithiane-2,5-diol with appropriate thiol-containing reagents . The reaction is carried out in the presence of a catalytic amount of sodium hydroxide in methanol at room temperature (25°C). This method yields the desired compound with a moderate yield of around 55% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane rings into simpler thiol-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of specialized polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of disulfide bonds, which are crucial in many biological processes. The compound can also act as a nucleophile, participating in various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A well-known sulfur-containing compound used as a protecting group in organic synthesis.
1,4-Dithiane: Similar to [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol but with fewer sulfur atoms and a simpler structure.
2,3-Dihydro-1,4-dithiins: Compounds with similar reactivity but different ring structures.
Propriétés
Numéro CAS |
342813-90-5 |
|---|---|
Formule moléculaire |
C12H22S7 |
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
[5-[[5-(sulfanylmethyl)-1,4-dithian-2-yl]methylsulfanylmethyl]-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C12H22S7/c13-1-9-5-18-11(7-16-9)3-15-4-12-8-17-10(2-14)6-19-12/h9-14H,1-8H2 |
Clé InChI |
KLCYHJOHDHNVQG-UHFFFAOYSA-N |
SMILES canonique |
C1C(SCC(S1)CSCC2CSC(CS2)CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


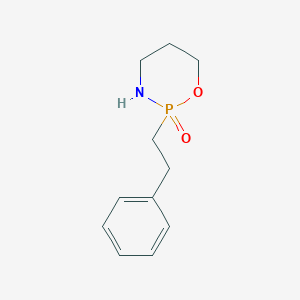
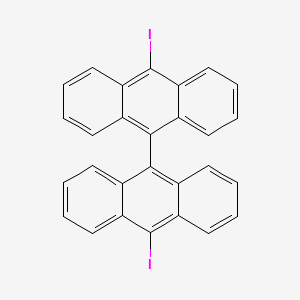

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
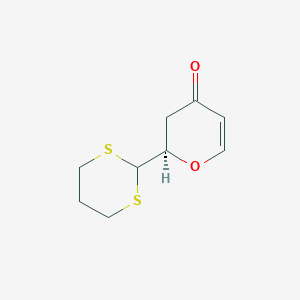
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
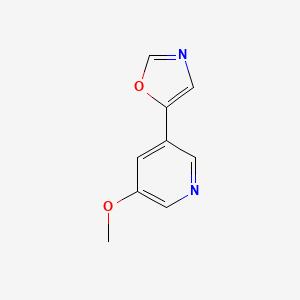

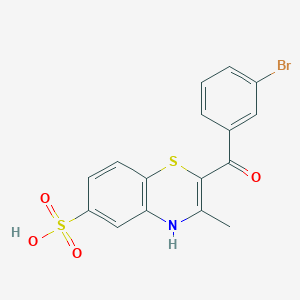
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
